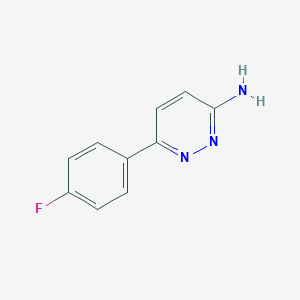

6-(4-Fluorophenyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHAHXRMFFNTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452546 | |

| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-07-6 | |

| Record name | 3-Amino-6-(4-fluorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via 3,6-Dichloropyridazine Intermediate

A widely reported route involves 3,6-dichloropyridazine as a key intermediate. The chlorine atoms at positions 3 and 6 undergo sequential substitution:

-

Amination at Position 3 : Treatment with aqueous ammonia or ammonium hydroxide under reflux replaces the 3-chloro group with an amine.

-

Introduction of 4-Fluorophenyl at Position 6 : A Suzuki-Miyaura cross-coupling reaction installs the 4-fluorophenyl group using palladium catalysts (e.g., Pd(PPh3)4) and a fluorophenylboronic acid derivative.

Optimization Insights :

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction rates for amination, with yields exceeding 90% at 100–120°C.

-

Catalyst Systems : For Suzuki coupling, Pd(dppf)Cl2 in toluene/water mixtures achieves >85% yield with 1.5 equiv of 4-fluorophenylboronic acid.

Representative Data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 3-Amination | 3,6-Dichloropyridazine + NH3 | DMF, 100°C, 9h | 90.6% |

| 6-Arylation | 3-Amino-6-chloropyridazine + 4-Fluorophenylboronic acid | Pd(PPh3)4, Na2CO3, 80°C, 12h | 87% |

Direct Cyclization Strategies

Hydrazine-Based Ring Formation

Pyridazine cores can be synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(4-fluorophenyl)pyridazin-3-amine:

-

Substrate Preparation : 4-Fluorophenylglyoxal is reacted with methyl hydrazinecarboxylate to form a dihydrazone intermediate.

-

Ring Closure : Acid-catalyzed cyclization (e.g., HCl in ethanol) yields the pyridazine ring, followed by deprotection of the amine.

Key Challenges :

-

Regioselectivity control to ensure the fluorophenyl group occupies position 6.

-

Low yields (<60%) due to competing side reactions, necessitating chromatographic purification.

Palladium-Catalyzed C–H Functionalization

Late-Stage Fluorophenylation

Recent advances enable direct C–H arylation of preformed pyridazin-3-amine derivatives. Using Pd(OAc)2 and Xantphos as a ligand, 4-fluorobromobenzene undergoes coupling at position 6 under microwave irradiation (150°C, 30 min).

Advantages :

-

Avoids multi-step sequences.

-

Functional group tolerance for sensitive amines.

Limitations :

-

Requires stringent anhydrous conditions.

-

Catalyst loading (5–10 mol%) increases costs.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Profiles

-

SNAr Routes : Silica gel chromatography typically achieves >98% purity, with chlorinated byproducts <1%.

-

C–H Functionalization : Residual palladium (≤50 ppm) necessitates additional purification steps.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

-

DMF and acetonitrile are recycled via distillation, reducing environmental impact.

-

Palladium catalysts are recovered using scavenger resins (e.g., QuadraSil MP).

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity

Research indicates that 6-(4-fluorophenyl)pyridazin-3-amine exhibits antimalarial properties. Its derivatives are being explored for efficacy against malaria parasites, which could lead to new treatments in areas where resistance to existing drugs is prevalent.

2. Cancer Therapeutics

The compound has shown promise in anticancer research. Similar pyridazine derivatives have demonstrated antiproliferative effects against various cancer cell lines. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth and metastasis.

3. Neurological Disorders

There is ongoing research into the use of this compound in treating neurological conditions such as Parkinson’s disease. Compounds with similar structures have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors, which are crucial in regulating neurotransmission .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents can significantly affect binding affinity and efficacy against specific biological targets. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Phenyl)pyridazin-3-amine | Lacks fluorine; phenyl instead of fluorophenyl | Anticancer activity |

| 5-(3-Fluorophenyl)pyrimidin-2-amine | Different core structure; fluorinated phenyl | Antimicrobial properties |

| 4-Amino-pyridazinone | Similar core; lacks additional substituents | FABP4 inhibition |

This table highlights how structural modifications can lead to different biological activities, emphasizing the need for detailed SAR studies in drug development.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of this compound:

- Antimalarial Studies : Preliminary investigations have shown that this compound and its derivatives exhibit significant activity against Plasmodium falciparum, suggesting a viable pathway for developing new antimalarial agents.

- Cancer Cell Line Testing : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in oncology.

- Neurological Research : The compound's potential as a modulator for glutamate receptors has been explored in preclinical models, indicating possible benefits in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-(4-fluorophenyl)pyridazin-3-amine, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Comparisons:

Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the parent compound provides moderate lipophilicity (LogP = 2.45), facilitating blood-brain barrier penetration in CNS-targeted drugs like γ-secretase modulators . The methoxy group in 6-(4-methoxyphenyl)pyridazin-3-amine reduces lipophilicity compared to fluorine, which may limit CNS uptake but enhance solubility for agricultural applications .

Biological Activity: MET Kinase Inhibition: The 4-fluorophenyl group in SAR125844 (a triazolo[4,3-b]pyridazine derivative) is critical for hydrophobic interactions in the kinase active site, highlighting fluorine’s role in target binding .

Methoxy and phenoxy substituents introduce electron-donating effects, which may reduce π-π* transition energies and influence photophysical behavior .

Biological Activity

Overview

6-(4-Fluorophenyl)pyridazin-3-amine is a pyridazine derivative with the molecular formula CHFN and a molecular weight of 189.19 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimalarial agent and other therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing multiple biochemical pathways. Pyridazine derivatives, including this compound, have demonstrated:

- Antimicrobial Properties : These compounds have shown effectiveness against a range of pathogens, including bacteria and parasites.

- Anticancer Activity : Research indicates potential applications in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Enzyme Inhibition : Notably, some derivatives exhibit inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases.

Antimalarial Potential

One significant area of research involves the antimalarial potential of this compound. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound exhibited notable activity in schizont maturation assays, indicating its potential as a lead candidate for further development in antimalarial therapies.

Cytotoxicity and Selectivity

Studies examining the cytotoxic effects of pyridazine derivatives reveal that this compound possesses selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for minimizing side effects in therapeutic applications. For instance, preliminary data suggest that it does not significantly affect healthy fibroblast cells at lower concentrations, making it a promising candidate for targeted cancer therapies .

Table 1: Summary of Biological Activities

Case Study: Antimalarial Activity

In a controlled study, this compound was tested alongside established antimalarial drugs. The results indicated that this compound not only inhibited the growth of P. falciparum but also demonstrated a favorable safety profile compared to traditional treatments. The IC50 values obtained were competitive with those of leading antimalarials, suggesting its viability as an alternative treatment option.

Q & A

Q. What are the key synthetic routes for 6-(4-Fluorophenyl)pyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including substitution and cyclization. For example, phosphorus oxychloride (POCl₃) and DMF are often used as catalysts in chloroform under reflux conditions to introduce functional groups like the 4-fluorophenyl moiety . Optimization strategies include varying reaction temperatures (e.g., 0–10°C for controlled substitution), solvent selection (e.g., chloroform for solubility), and stoichiometric ratios to improve yield and purity. Characterization via / NMR and elemental analysis is critical for confirming structural integrity .

Q. What structural features of this compound contribute to its pharmacological activity?

The pyridazine core provides a planar heterocyclic scaffold, while the 4-fluorophenyl substituent enhances lipophilicity and modulates electronic properties, improving target binding. The amino group at position 3 allows hydrogen bonding with biological targets, such as enzymes or receptors . Computational studies (e.g., molecular docking) can predict interactions with active sites, guiding SAR (structure-activity relationship) analysis .

Q. What are the known biological targets and mechanisms of action for this compound?

While the exact mechanism is not fully elucidated, pyridazine derivatives are reported to inhibit platelet aggregation and exhibit cardioactivity via modulation of PDE (phosphodiesterase) enzymes or ion channels. For example, related compounds show anti-leukemic activity through kinase inhibition . Target validation requires enzymatic assays (e.g., IC₅₀ determination) and cellular models (e.g., platelet aggregation assays) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis or biological testing of this compound?

Factorial design (e.g., 2 designs) systematically evaluates variables like temperature, solvent polarity, and catalyst concentration. For instance, a 3-factor design could identify interactions between reaction time, POCl₃ volume, and DMF ratio to maximize yield . In biological studies, response surface methodology (RSM) can optimize dose-response experiments or enzyme inhibition assays, reducing experimental runs while capturing variable interactions .

Q. How to resolve contradictions in structure-activity data across derivatives with varying substituents?

Conflicting SAR data (e.g., fluorine vs. chlorine substituents altering activity) may arise from steric effects, electronic changes, or off-target interactions. Orthogonal methods like 3D-QSAR modeling can map electrostatic/hydrophobic fields to activity trends . Pairing in vitro assays (e.g., kinase profiling) with molecular dynamics simulations clarifies substituent effects on binding kinetics .

Q. What computational tools are suitable for predicting and enhancing the bioactivity of this compound?

Quantum chemical calculations (e.g., DFT for charge distribution) and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like PDE3A or BCR-ABL kinases . Machine learning models (e.g., random forest or neural networks) trained on pyridazine derivative datasets can prioritize novel analogs with optimized ADMET properties .

Methodological Considerations

- Synthetic Challenges : Scale-up may require transitioning from batch to flow chemistry for better heat and mass transfer control .

- Data Validation : Use orthogonal analytical techniques (e.g., HPLC purity checks, HRMS) to confirm compound identity and reproducibility .

- Biological Assays : Employ counter-screens against related targets (e.g., PDE isoforms) to assess selectivity and minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.